molecular formula C17H13FN8O B7157042 N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B7157042
M. Wt: 364.3 g/mol
InChI Key: TWCNSVVNJQGCNV-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide: is a complex organic compound characterized by the presence of fluorine, tetrazole, triazole, and benzamide functional groups

Properties

IUPAC Name

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN8O/c1-10-22-24-25-26(10)15-8-13(5-6-14(15)18)21-17(27)12-4-2-3-11(7-12)16-19-9-20-23-16/h2-9H,1H3,(H,21,27)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCNSVVNJQGCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC=NN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the cyclization of a suitable nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
  • N-[4-bromo-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
  • N-[4-iodo-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Uniqueness

The presence of the fluorine atom in N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

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